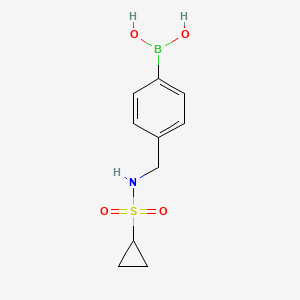

(4-(Cyclopropanesulfonamidomethyl)phenyl)boronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Boronic acids are organic compounds that contain a boron atom bonded to an oxygen atom and two carbon atoms (forming a B(OH)2 group). They are known for their ability to form stable covalent complexes with sugars, amino acids, and other compounds containing 1,2- or 1,3-diols . This property makes them useful in a variety of chemical reactions, including the Suzuki-Miyaura cross-coupling reaction .

Synthesis Analysis

The synthesis of boronic acids often involves the reaction of organometallic reagents with boranes or the reaction of triarylboranes with a ligand . The Suzuki-Miyaura cross-coupling reaction is a common method used to form carbon-carbon bonds using boronic acids .Molecular Structure Analysis

The molecular structure of boronic acids involves a boron atom bonded to an oxygen atom and two carbon atoms. The boron atom can hybridize to a trigonal sp2 or a tetrahedral sp3 form .Chemical Reactions Analysis

Boronic acids are often used in Suzuki-Miyaura cross-coupling reactions, which are widely applied transition metal-catalyzed carbon-carbon bond-forming reactions . The reaction involves the transmetalation of the boronic acid to a palladium complex, followed by reductive elimination to form the coupled product .Wissenschaftliche Forschungsanwendungen

Electrochemical Borylation

Boronic acids are pivotal in organic chemistry, serving as intermediates in synthesis and key motifs in medicines. A notable advancement is the electrochemical conversion of carboxylic acids to boronic acids, demonstrating an economical and scalable method. This technique is significant for synthesizing complex polycyclopropane natural products and showcases the broad applicability of boronic acids in synthetic chemistry (Barton et al., 2021).

Boronic Acid-Catalyzed Reactions

The catalytic properties of boronic acids enable highly enantioselective reactions, such as the aza-Michael addition of hydroxamic acid to quinone imine ketals. These reactions pave the way for creating densely functionalized cyclohexanes, highlighting boronic acid's versatility in catalysis and organic reaction mechanisms (Hashimoto et al., 2015).

Carbohydrate Recognition

A new class of carbohydrate-binding boronic acids has been developed, demonstrating superior complexing abilities with glycopyranosides under physiologically relevant conditions. These findings open avenues for designing oligomeric receptors and sensors for cell-surface glycoconjugates, showcasing the potential of boronic acids in biochemical recognition and sensing technologies (Dowlut & Hall, 2006).

Organic Room Temperature Phosphorescent (RTP) Materials

The cyclic-esterification of aryl boronic acids with dihydric alcohols offers a novel method for screening organic RTP and mechanoluminescent materials. This application demonstrates the role of boronic acids in developing new materials with unique optical properties, contributing to advancements in material science and photonic applications (Zhang et al., 2018).

Optical Modulation and Nanotechnology

Phenyl boronic acids conjugated with polymers have shown potential in optical modulation and saccharide recognition, leveraging the interaction between boronic acids and diols. This research illustrates the integration of boronic acid functionalities in nanotechnology and sensing applications, particularly in the development of nanotube-based sensors for biological molecules (Mu et al., 2012).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[4-[(cyclopropylsulfonylamino)methyl]phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BNO4S/c13-11(14)9-3-1-8(2-4-9)7-12-17(15,16)10-5-6-10/h1-4,10,12-14H,5-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPKQLUSZZBFWFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)CNS(=O)(=O)C2CC2)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(Cyclopropanesulfonamidomethyl)phenyl)boronic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[[1-[(3,5-Difluorophenyl)methylsulfonyl]piperidin-4-yl]methoxy]-2-methylpyridine](/img/structure/B2650013.png)

![N-(4-methylbenzyl)-3-[(4-methylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2650014.png)

![3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-ethoxy-2H-chromen-2-one](/img/structure/B2650019.png)

![8-(4-bromophenyl)-1,3-dimethyl-7-(3-nitrophenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

![6-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2650029.png)

![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(m-tolyl)acetamide](/img/structure/B2650031.png)

![(Z)-ethyl 3-methyl-2-((2-methylbenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2650036.png)